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molecular formula C12H9Cl2NO2S B1670854 N-(3,5-dichlorophenyl)benzenesulfonamide CAS No. 54129-15-6

N-(3,5-dichlorophenyl)benzenesulfonamide

Cat. No. B1670854
M. Wt: 302.2 g/mol
InChI Key: HMKZVAZQKOKXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145424B2

Procedure details

Benzenesulfonyl chloride (1.74 mL, 13.57 mmol) and DIEA (0.34 mL, 2.49 mmol) were added to a solution of 3,5-dichloroaniline (2.0 g, 12.34 mmol) in DCM (50 mL). The resulting solution was stirred at room temperature for 48 h, during which a precipitate was formed. The reaction mixture was then evaporated to dryness and purified by flash column chromatography (ethyl acetate/hexanes=1/9) to give TC-IV-145 (1.90 g, 51%) as a yellow solid.
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCN(C(C)C)C(C)C.[Cl:20][C:21]1[CH:22]=[C:23]([CH:25]=[C:26]([Cl:28])[CH:27]=1)[NH2:24]>C(Cl)Cl>[Cl:20][C:21]1[CH:22]=[C:23]([NH:24][S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:9])=[O:8])[CH:25]=[C:26]([Cl:28])[CH:27]=1

Inputs

Step One
Name
Quantity
1.74 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
0.34 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 48 h, during which a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (ethyl acetate/hexanes=1/9)
CUSTOM
Type
CUSTOM
Details
to give TC-IV-145 (1.90 g, 51%) as a yellow solid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
ClC=1C=C(C=C(C1)Cl)NS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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